2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H24N4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20009678 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Insecticidal and Antibacterial Potential : One study reported the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating the utility in agricultural and pharmaceutical sectors (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Regioselective Synthesis : Another study described a regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, showcasing a methodological advancement in the synthesis of complex heterocyclic compounds (S. Kaping, P. Helissey, & J. Vishwakarma, 2020).
Anticancer Activity : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed compounds with notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line, suggesting potential for development into anticancer therapeutics (Khaled R. A. Abdellatif et al., 2014).
Antimicrobial Additives : The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated a very good antimicrobial effect, opening avenues for their application in surface coatings and ink formulations with enhanced microbial resistance (H. A. El‐Wahab et al., 2015).
Anti-5-lipoxygenase Agents : A study on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates their potential use in treating diseases related to the 5-lipoxygenase pathway, such as asthma and inflammatory conditions (A. Rahmouni et al., 2016).
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-15-10-12-20(13-11-15)22-18(4)26-27-21(14-16(2)24-23(22)27)25-17(3)19-8-6-5-7-9-19/h5-14,17,25H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJSRDYIIRVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC(C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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